tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate
CAS No.: 236406-14-7
Cat. No.: VC0112341
Molecular Formula: C19H28N2O4
Molecular Weight: 348.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 236406-14-7 |
|---|---|
| Molecular Formula | C19H28N2O4 |
| Molecular Weight | 348.443 |
| IUPAC Name | tert-butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)21-12-10-19(4,11-13-21)20-16(22)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) |
| Standard InChI Key | FPJKIRFAVMDZGK-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate contains several key structural elements that define its chemical behavior:
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A central piperidine ring with a quaternary carbon at the 4-position
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A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen (position 1)
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A benzyloxycarbonyl (Cbz) protected amino group at the 4-position
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A methyl substituent at the 4-position creating a quaternary center
This molecule incorporates two common protecting groups used in organic synthesis: the Boc group and the Cbz group. These orthogonal protecting groups allow for selective deprotection strategies, making the compound particularly useful in multi-step synthetic sequences.
Physical and Chemical Properties
Based on its structure and comparison with similar compounds, tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate likely exhibits the following properties:
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Appearance: White to off-white crystalline solid
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Molecular formula: C19H28N2O4
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Molecular weight: Approximately 348.44 g/mol
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Solubility: Likely soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; poorly soluble in water
The presence of both Boc and Cbz protecting groups contributes to the compound's stability under neutral and basic conditions, while making it susceptible to selective deprotection under specific acidic or hydrogenolysis conditions.
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of such protected piperidine derivatives typically requires:
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Careful temperature control during protection steps
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Use of appropriate bases (such as triethylamine or potassium carbonate) to neutralize acidic byproducts
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Selective reaction conditions to avoid side reactions
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Purification techniques such as chromatography or recrystallization
In industrial settings, the preparation of such compounds may employ more efficient methods, potentially including flow chemistry techniques, which offer improved sustainability compared to traditional batch processing methods .
Chemical Reactivity
Key Reaction Types
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate can participate in several types of chemical reactions, primarily centered around its protecting groups:
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Selective Deprotection Reactions:
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Boc group removal using acidic conditions (typically trifluoroacetic acid)
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Cbz group removal via catalytic hydrogenolysis
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Functional Group Transformations:
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Reactions involving the protected amine functionality
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Modifications of the piperidine ring
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Coupling Reactions:
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Peptide coupling after selective deprotection
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Use as a building block in the synthesis of more complex structures
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The orthogonal nature of the Boc and Cbz protecting groups allows for selective deprotection, making this compound particularly useful in sequential synthetic strategies.
Reaction Mechanisms
The deprotection mechanisms of the protecting groups present in this compound are well-established:
Boc Deprotection: This typically proceeds via acid-catalyzed cleavage of the tert-butyl carbamate, resulting in the formation of a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.
Cbz Deprotection: This commonly involves catalytic hydrogenolysis using palladium catalysts, which selectively cleaves the benzyl-oxygen bond without affecting other functional groups.
Applications in Organic Synthesis
Role in Medicinal Chemistry
Compounds containing protected piperidine scaffolds like tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate serve as valuable intermediates in medicinal chemistry for several reasons:
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The piperidine ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals
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The quaternary center at the 4-position provides conformational rigidity and potential stereochemical control
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The orthogonal protecting groups allow for selective functionalization strategies
These features make the compound particularly useful in the synthesis of drug candidates targeting neurological and psychiatric disorders, as piperazine and piperidine derivatives are known to possess diverse biological activities in these areas.
Comparison with Related Compounds
The table below compares tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate with structurally related compounds:
| Compound | Structure Type | Protecting Groups | Key Applications | Advantages |
|---|---|---|---|---|
| tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate | Piperidine derivative | Boc and Cbz | Medicinal chemistry, peptide synthesis | Orthogonal protection, quaternary center |
| tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate | Piperazine derivative | Boc and Cbz | Drug development for neurological disorders | Enhanced biological activity via piperazine ring |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Piperidine derivative | Boc and tosylate | Precursor for nucleophilic substitution | Good leaving group for further functionalization |
The piperidine and piperazine rings found in these compounds contribute to their diverse biological activities and synthetic utility. The benzyloxycarbonyl-protected amino groups facilitate selective binding to enzymes and receptors, while the heterocyclic rings enhance interactions with biological macromolecules.
Sustainability Considerations
Green Chemistry Aspects
Modern synthetic approaches to compounds like tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate increasingly incorporate green chemistry principles:
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Replacement of metal-catalyzed reactions with biocatalytic alternatives when possible
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Use of more environmentally friendly solvents
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Development of more atom-efficient synthetic routes
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Employment of continuous flow chemistry techniques
These approaches align with the growing emphasis on sustainable practices in pharmaceutical and fine chemical synthesis, as highlighted in recent patent literature describing improved synthetic methods for related compounds .
Alternative Synthetic Approaches
Emerging synthetic strategies for protected piperidine derivatives include:
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Enzyme-catalyzed transformations offering improved stereoselectivity
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Photocatalytic methods reducing the need for transition metal catalysts
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Microwave-assisted synthesis enabling shorter reaction times and reduced solvent usage
These alternative approaches demonstrate the ongoing evolution of synthetic methodologies for these important building blocks.
Research Applications and Future Directions
Current Research Trends
Research involving compounds like tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate is primarily focused on:
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Development of new synthetic methodologies with improved efficiency and sustainability
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Exploration of novel applications in medicinal chemistry
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Investigation of structure-activity relationships in biological systems
The protected piperidine scaffold continues to be of interest in drug discovery efforts due to its prevalence in pharmaceutical compounds and its versatility as a synthetic building block.
Future Research Directions
Future research directions may include:
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Development of more selective catalytic methods for functionalization of the piperidine ring
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Exploration of the effects of stereochemistry at the quaternary center on biological activity
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Application of computational methods to predict reactivity and optimize synthetic routes
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Investigation of novel protecting group strategies with improved selectivity and efficiency
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